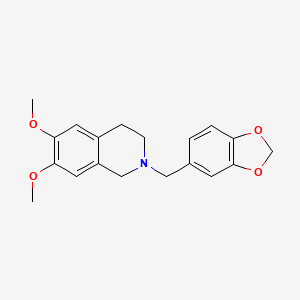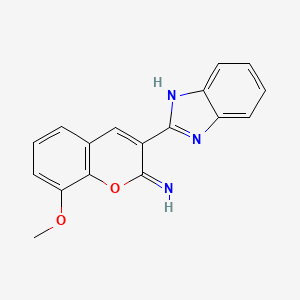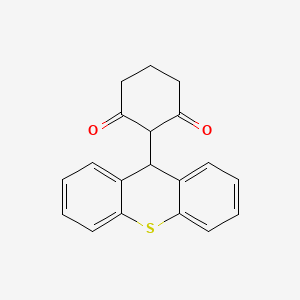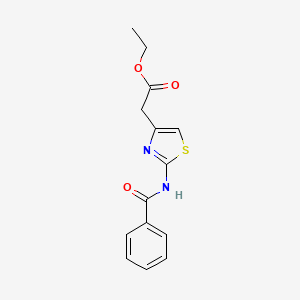![molecular formula C18H18N2O3 B5642953 N-[3-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B5642953.png)
N-[3-(morpholine-4-carbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(morpholine-4-carbonyl)phenyl]benzamide: is a chemical compound with the molecular formula C18H18N2O3 It is a benzamide derivative that features a morpholine ring attached to a phenyl group, which is further connected to a benzamide moiety
作用機序
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(morpholine-4-carbonyl)phenyl]benzamide typically involves the reaction of 3-(morpholine-4-carbonyl)aniline with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions: N-[3-(morpholine-4-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
N-[3-(morpholine-4-carbonyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
類似化合物との比較
N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide: A highly selective irreversible Bruton’s tyrosine kinase inhibitor.
N-(4-(morpholine-4-carbonyl)phenyl)benzamide: A structurally similar compound with potential differences in biological activity.
Uniqueness: N-[3-(morpholine-4-carbonyl)phenyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the morpholine ring and the benzamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(14-5-2-1-3-6-14)19-16-8-4-7-15(13-16)18(22)20-9-11-23-12-10-20/h1-8,13H,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFQSPLVHKPKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-acetyl-8-(3-thienylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5642887.png)


![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5642900.png)
![2-[(3R,4S)-3-(methanesulfonamido)-4-propylpyrrolidin-1-yl]-N-methylpyridine-3-carboxamide](/img/structure/B5642910.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5642920.png)

![2-(3-allyl-4-methoxybenzoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5642947.png)
![(2,5-DIMETHYL-3-FURYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5642948.png)
![4-{[2-(1-isonicotinoyl-4-piperidinyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5642961.png)
![N,N-dimethyl-N'-{[1-(quinolin-6-ylcarbonyl)piperidin-3-yl]methyl}sulfamide](/img/structure/B5642975.png)
![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5642997.png)
